3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core and the introduction of the thian-4-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid
- 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
- 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
Uniqueness
Compared to these similar compounds, 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which imparts unique chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16O4S |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(1,1-dioxothian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4S/c12-9(13)11-5-10(6-11,7-11)8-1-3-16(14,15)4-2-8/h8H,1-7H2,(H,12,13) |
InChI Key |
FVGKGGDTLMKVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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